3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride
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Overview
Description
3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride involves several steps. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other imidazo[1,5-a]pyridine derivatives, 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include other imidazo[1,5-a]pyridine derivatives with different substituents, such as imidazo[1,5-a]pyridine-3-carboxamides and imidazo[1,5-a]pyridine-3-sulfonamides .
Properties
Molecular Formula |
C16H14FN3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H14FN3O3S/c1-19(2)16(21)15-18-14(13-8-3-4-9-20(13)15)11-6-5-7-12(10-11)24(17,22)23/h3-10H,1-2H3 |
InChI Key |
UCOOUSOEIQHCOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C2N1C=CC=C2)C3=CC(=CC=C3)S(=O)(=O)F |
Origin of Product |
United States |
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